molecular formula C8H9FO2S B1666579 Benzenesulfonyl fluoride, 3-ethyl- CAS No. 34586-50-0

Benzenesulfonyl fluoride, 3-ethyl-

Cat. No. B1666579
CAS RN: 34586-50-0
M. Wt: 188.22 g/mol
InChI Key: ONMDVARUZGDUIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenesulfonyl fluoride, 3-ethyl- is a bioactive chemical.

Scientific Research Applications

1. Copolymerization Catalysis

3-Ethyl benzenesulfonyl fluoride is utilized in copolymerization processes. A study demonstrated the use of palladium(II) complexes with 2-PAr2-4-Me-benzenesulfonate ligands for the copolymerization of ethylene and vinyl fluoride, resulting in the production of fluorinated polyethylene (Weng, Shen, & Jordan, 2007).

2. Membrane Preparation

Benzenesulfonyl fluoride compounds have been used in preparing thin cation-exchange films. Plasma polymerization followed by hydrolysis of sulfonyl halide groups, using benzenesulfonyl fluoride, creates membranes with fixed sulfonic acid groups (Uchimoto et al., 2000).

3. Building Blocks for Combinatorial Chemistry

These compounds serve as versatile building blocks in combinatorial chemistry. For instance, the synthesis of (chlorosulfonyl)benzenesulfonyl fluorides and their use in the preparation of a covalent inhibitor library for screening against enzymes like trypsin has been documented (Tolmachova et al., 2018).

4. Chemical Synthesis and Modification

Benzenesulfonyl fluoride derivatives are used in various chemical synthesis and modification processes. A study described the use of nonafluorobutanesulfonyl fluoride in a domino process for benzyne preparation, highlighting its role in generating polysubstituted benzenes (Ikawa et al., 2011).

5. Radiochemistry and PET Imaging

These compounds find applications in radiochemistry, particularly in positron emission tomography (PET) imaging. For example, the synthesis of metabotropic glutamate subtype 5 receptor (mGluR5) PET radioligands through the radiofluorination of diaryliodonium tosylates has been reported (Telu et al., 2011).

properties

CAS RN

34586-50-0

Product Name

Benzenesulfonyl fluoride, 3-ethyl-

Molecular Formula

C8H9FO2S

Molecular Weight

188.22 g/mol

IUPAC Name

3-ethylbenzenesulfonyl fluoride

InChI

InChI=1S/C8H9FO2S/c1-2-7-4-3-5-8(6-7)12(9,10)11/h3-6H,2H2,1H3

InChI Key

ONMDVARUZGDUIW-UHFFFAOYSA-N

SMILES

CCC1=CC(=CC=C1)S(=O)(=O)F

Canonical SMILES

CCC1=CC(=CC=C1)S(=O)(=O)F

Appearance

Solid powder

Other CAS RN

34586-50-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Benzenesulfonyl fluoride, 3-ethyl-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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